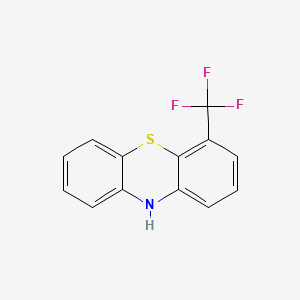

Phenothiazine, 4-(trifluoromethyl)-

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-6-10-12(8)18-11-7-2-1-5-9(11)17-10/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWKFLADKSTFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC(=C3S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187858 | |

| Record name | Phenothiazine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-21-5 | |

| Record name | Phenothiazine, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Phenothiazine Core in Advanced Materials and Chemical Sciences

The phenothiazine (B1677639) (PTZ) core, a sulfur and nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of functional organic materials. rsc.org Its non-planar, butterfly-like structure, a consequence of the folding along the N-S axis, imparts unique conformational and electronic properties. rsc.orgwikipedia.org This inherent non-planarity can suppress intermolecular aggregation, a crucial factor in the performance of organic electronic devices. rsc.org

Phenothiazine and its derivatives are recognized for their potent electron-donating nature, stemming from the electron-rich sulfur and nitrogen heteroatoms. rsc.orgespublisher.com This characteristic makes them excellent building blocks for a wide array of applications in materials science, including:

Organic Light-Emitting Diodes (OLEDs): The electron-donating ability of the phenothiazine core is leveraged in the design of thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient OLEDs. acs.org

Organic Solar Cells (OSCs): Phenothiazine-based dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating remarkable quantum efficiencies. rsc.org

Organic Field-Effect Transistors (OFETs): The tunable electronic properties of phenothiazine derivatives make them promising candidates for the active layer in OFETs. rsc.org

Chemosensors: The flexible functionalization of the phenothiazine core allows for the development of selective and sensitive chemical sensors. rsc.org

The versatility of the phenothiazine scaffold lies in its amenability to chemical modification at various positions, including the nitrogen atom and the aromatic rings. This allows for the fine-tuning of its electronic and photophysical properties to suit specific applications. rsc.org

Role and Impact of Trifluoromethyl Substitution in Phenothiazine Chemistry

The introduction of a trifluoromethyl (-CF3) group onto the phenothiazine (B1677639) backbone significantly modulates its physicochemical properties. ontosight.ai The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. ontosight.ainih.gov This electronic perturbation has several profound effects:

Enhanced Electron Affinity: The electron-withdrawing nature of the CF3 group increases the electron affinity of the phenothiazine derivative. This can be advantageous in applications requiring efficient electron transport.

Increased Stability: Trifluoromethylation is a well-established strategy for enhancing the metabolic and chemical stability of organic molecules. nih.govmdpi.com This is attributed to the strength of the C-F bond and the steric shielding provided by the CF3 group.

Modulation of Redox Properties: The presence of the CF3 group influences the oxidation and reduction potentials of the phenothiazine core. This allows for precise control over the electrochemical behavior of the molecule, which is critical for applications in organic electronics and photocatalysis. nih.gov

Improved Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can influence its solubility and interactions with other materials. mdpi.com

Tuning of Photophysical Properties: Trifluoromethyl substitution can alter the absorption and emission characteristics of phenothiazine derivatives. This includes shifts in the absorption and fluorescence spectra, as well as influencing the quantum yield of fluorescence. nih.gov

Current Research Landscape and Emerging Directions for Trifluoromethylated Phenothiazines

Established Synthetic Routes to Trifluoromethylated Phenothiazine Scaffolds

The formation of the tricyclic phenothiazine core, specifically substituted with a trifluoromethyl group at the 4-position, can be achieved through several strategic cyclization and cross-coupling reactions.

Cyclization and Condensation Reactions for Core Formation

Classical methods for phenothiazine synthesis often involve the cyclization of appropriately substituted diphenylamines or diphenyl sulfides. One established approach is the Ullmann condensation , which typically involves the copper-catalyzed reaction of an aryl halide with an aminothiophenol. wikipedia.org While specific examples for the direct synthesis of 4-(trifluoromethyl)phenothiazine via this method are not extensively detailed in readily available literature, the general strategy would involve the condensation of a 2-aminothiophenol (B119425) with an appropriately substituted 1-halo-2-nitrobenzene derivative bearing a trifluoromethyl group, followed by reductive cyclization.

Another powerful method for the formation of the phenothiazine ring system is the Smiles rearrangement . acs.orgresearchgate.net This intramolecular nucleophilic aromatic substitution reaction can be a key step in the synthesis of various phenothiazine derivatives. acs.org The synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govwikipedia.orgbenzothiazinium chloride has been reported, starting from 4-(trifluoromethyl)aniline, which undergoes a series of reactions including a nucleophilic attack and subsequent cyclization to form the tetracyclic system. mdpi.com This highlights the utility of trifluoromethylated anilines as precursors in the construction of complex phenothiazine-related structures.

A one-pot synthesis of 1,4-benzothiazine derivatives has been achieved through the reaction of 2-aminothiophenol with various substrates, showcasing the versatility of condensation reactions in forming the thiazine (B8601807) ring. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Strategies for Trifluoromethylation and Arylation

Modern synthetic chemistry offers powerful tools for the construction of C-N and C-S bonds, which are crucial for the formation of the phenothiazine core. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This reaction can be employed to couple an aryl halide with an amine, a key step in forming the diphenylamine (B1679370) precursor to phenothiazines. Two new phenothiazine-based structures were synthesized using the Buchwald-Hartwig C-N coupling amination with catalytic palladium. researchgate.net The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. nih.gov The synthesis of sterically demanding N-arylphenothiazines has been successfully achieved using Buchwald-Hartwig conditions. nih.gov

Functionalization and Post-Synthetic Modification Approaches

Once the 4-(trifluoromethyl)phenothiazine core is assembled, its chemical properties can be further tuned through various functionalization reactions.

N-Alkylation and N-Arylation of the Phenothiazine Nitrogen Atom

The nitrogen atom of the phenothiazine ring is a common site for modification. N-alkylation can be readily achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. The synthesis of various N-alkylated phenothiazine derivatives has been reported, often to explore their biological activities. nih.gov

N-arylation of the phenothiazine nitrogen introduces an aryl group, which can significantly impact the electronic and steric properties of the molecule. The Buchwald-Hartwig amination is a highly effective method for this transformation, allowing for the coupling of phenothiazine with a variety of aryl halides. nih.govresearchgate.net These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |

| 1 | 10-Hexyl-10H-phenothiazine-3-carbaldehyde | Sulfadiazine | Acetic acid (catalytic) | Methanol | Reflux, 35 h | 4-(((10-Hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | 58 |

| 2 | 10-Hexyl-10H-phenothiazine-3-carbaldehyde | Sulfathiazole | Acetic acid (catalytic) | Methanol | Reflux, 35 h | 4-(((10-Hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide | 65 |

Selective Oxidation of the Sulfur Atom: Synthesis of Sulfoxides and Sulfones

The sulfur atom in the phenothiazine ring can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone, each with distinct chemical and electronic properties. The oxidation of phenothiazines to their sulfoxides can be achieved using various oxidizing agents, including aqueous nitrous acid or hydrogen peroxide. nih.govchemrxiv.orgresearchgate.net The sulfoxide metabolites of some phenothiazine drugs have been found to be biologically inactive, highlighting the importance of this transformation in drug metabolism studies. nih.gov

Further oxidation of the sulfoxide or direct oxidation of the phenothiazine with stronger oxidizing agents yields the corresponding sulfone . The synthesis of 10H-phenothiazine-5,5-dioxides has been reported by refluxing 10H-phenothiazines with hydrogen peroxide in glacial acetic acid. researchgate.net

| Entry | Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) |

| 1 | Phenothiazine | Aqueous Nitrous Acid | - | Room Temperature | Phenothiazine Sulfoxide | - |

| 2 | Chlorpromazine (B137089) | Aqueous Nitrous Acid / H2O2 | - | Room Temperature | Chlorpromazine-S-oxide | 74 |

| 3 | Chlorpromazine | Nitric Oxide | - | - | Chlorpromazine-S-oxide | 99 |

| 4 | Chlorpromazine | Ferric nitrate (B79036) nonahydrate / O2 | - | - | Chlorpromazine-S-oxide | 88 |

| 5 | 10H-Phenothiazine | Hydrogen Peroxide | Glacial Acetic Acid | Reflux | 10H-Phenothiazine-5,5-dioxide | - |

Introduction of Diverse Substituents at Aromatic Ring Positions

The aromatic rings of the phenothiazine scaffold are amenable to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The trifluoromethyl group on the 4-position will act as a deactivating and meta-directing group for further electrophilic aromatic substitution. youtube.com

Halogenation of aromatic rings is a common transformation. mt.com Various reagents can be employed for the introduction of halogen atoms, such as N-chlorosuccinimide for chlorination. nih.gov The synthesis of trifluoromethylated N-fused heterocycles has been achieved using continuous flow methods to control the exothermicity of the reactions. mt.com

Nitration of the phenothiazine ring system can also be performed, leading to nitro-substituted derivatives that can serve as precursors for further functionalization.

Derivatization for Enhanced or Tunable Electronic and Optical Responses

The primary strategy for modulating the electronic and optical responses of 4-(trifluoromethyl)phenothiazine involves its incorporation into D-A architectures. In this design, the 4-(trifluoromethyl)phenothiazine moiety serves as the electron donor, and its electronic properties are systematically altered by the covalent attachment of different electron-acceptor groups. This approach allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the photophysical behavior of the molecules.

While specific experimental data on a broad series of derivatives of 4-(trifluoromethyl)phenothiazine is limited in publicly available research, the principles can be understood from studies on analogous substituted phenothiazine systems. For instance, theoretical and experimental studies on 2-(trifluoromethyl)phenothiazine derivatives demonstrate the significant impact of the -CF3 group on the electronic structure. These studies reveal that derivatization at the N-10 position of the phenothiazine ring with various aromatic and heterocyclic groups allows for the systematic tuning of the optoelectronic properties.

Research Findings on Analogous 2-(Trifluoromethyl)phenothiazine Derivatives:

Theoretical studies, such as those employing Density Functional Theory (DFT), on 2-(trifluoromethyl)phenothiazine (TFMP) derivatives have provided valuable insights into their structure-property relationships. These studies calculate key parameters that govern electronic behavior. For example, in a series of N-substituted 2-TFMP derivatives, the calculated thermochemical parameters vary with the nature of the substituent, indicating a tunable electronic response.

| Derivative | Ionization Potential (IP) (kcal/mol) | Proton Dissociation Enthalpy (PDE) (kcal/mol) |

| MAE-TPR | 87.6 | 37.2 |

| ABu-TPR | - | - |

| HEE-FLU | 86.7 | 46.7 |

| Data for 10-substituted derivatives of 2-(trifluoromethyl)phenothiazine. Data for ABu-TPR was not specified in the source. This data is from theoretical calculations and serves to illustrate the principle of tunable properties. |

The table above showcases how different substitutions on the side chain attached to the nitrogen of the 2-(trifluoromethyl)phenothiazine ring can alter the ionization potential and proton dissociation enthalpy, which are indicators of the molecule's electron-donating ability and reactivity.

General Principles of Derivatization for Phenothiazine Compounds:

The following table summarizes the general effects of different types of derivatization on the electronic and optical properties of phenothiazine-based D-A molecules, which are applicable to the 4-(trifluoromethyl)phenothiazine core.

| Derivatization Strategy | Effect on Electronic/Optical Properties |

| Attaching Stronger Electron Acceptors | - Red-shift in absorption and emission spectra. - Decrease in the HOMO-LUMO energy gap. - Enhanced intramolecular charge transfer. |

| Introducing π-Conjugated Spacers | - Further red-shift in absorption and emission. - Increased molar absorptivity. - Potential for improved charge transport. |

| Modification of the N-10 Position | - Alters solubility and solid-state packing. - Can influence the degree of electronic coupling between donor and acceptor. |

| Oxidation of the Sulfur Atom | - Creates phenothiazine-5-oxide or phenothiazine-5,5-dioxide. - Significantly alters the electronic nature from donor to acceptor, providing a route to different types of materials. |

These derivatization strategies provide a versatile toolkit for designing 4-(trifluoromethyl)phenothiazine-based materials with tailored properties for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The interplay between the electron-withdrawing -CF3 group and the attached acceptor unit allows for a wide range of electronic and optical responses to be achieved.

Electronic Absorption Spectroscopy

Analysis of UV-Visible Absorption Spectra and Band Assignments

No specific UV-Visible absorption spectra or band assignments for Phenothiazine, 4-(trifluoromethyl)- (CAS 343-21-5) are available in the reviewed literature. Generally, phenothiazine and its derivatives exhibit characteristic absorption bands in the UV-Visible region. These are typically assigned to π-π* transitions within the aromatic system and n-π* transitions involving the lone pair electrons of the sulfur and nitrogen atoms. The position and intensity of these bands are highly influenced by the nature and position of substituents. The electron-withdrawing trifluoromethyl group at the 4-position is expected to modulate the electronic structure of the phenothiazine core, but without experimental data, a precise analysis is not possible.

Characterization of Intramolecular Charge Transfer (ICT) Absorption Bands

There is no specific information detailing the intramolecular charge transfer (ICT) absorption bands for Phenothiazine, 4-(trifluoromethyl)-. The phenothiazine moiety is a potent electron donor, and when paired with electron-accepting groups, its derivatives often exhibit ICT characteristics. This can lead to the appearance of new, broad absorption bands that are sensitive to solvent polarity (solvatochromism). While the trifluoromethyl group has electron-withdrawing properties, the existence and nature of ICT bands in this specific compound have not been experimentally documented in the available search results.

Photoluminescence Spectroscopy

Steady-State Fluorescence and Emission Profile Analysis

Specific steady-state fluorescence and emission profile data for Phenothiazine, 4-(trifluoromethyl)- are not found in the surveyed literature. The fluorescence of phenothiazine derivatives is a subject of extensive research, with emission properties being strongly dependent on factors such as the formation of planarized or twisted intramolecular charge transfer (PICT or TICT) excited states. The specific emission maxima, spectral shape, and solvatochromic shifts for 4-(trifluoromethyl)phenothiazine remain uncharacterized in the public domain.

Time-Resolved Emission Spectroscopy and Luminescence Lifetime Measurements

No studies reporting on the time-resolved emission spectroscopy or luminescence lifetime measurements for Phenothiazine, 4-(trifluoromethyl)- were identified. Such measurements are crucial for understanding the dynamics of the excited state, including the rates of radiative and non-radiative decay processes. Information on the fluorescence lifetime is essential for a complete photophysical characterization but is currently unavailable for this compound.

Determination of Fluorescence and Triplet Quantum Yields

Experimental values for the fluorescence and triplet quantum yields of Phenothiazine, 4-(trifluoromethyl)- could not be located in the reviewed scientific literature. The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, while the triplet quantum yield (ΦT) indicates the efficiency of intersystem crossing to the triplet state. These parameters are fundamental to understanding the de-excitation pathways of the excited molecule, and their absence precludes a quantitative assessment of the photophysical behavior of this compound.

Investigation of Solvatochromic Behavior and Solvent Polarity Effects

The photophysical properties of phenothiazine derivatives are significantly influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, plays a crucial role in the electronic structure and polarity of the molecule nih.gov. Studies on various phenothiazine-based dyes demonstrate that a strong intramolecular charge transfer (ICT) character is common, as indicated by absorption and emission analyses in different solvents nih.gov.

In phenothiazine-based systems, an increase in solvent polarity often leads to a stabilization of the excited state, which can manifest as a red shift (bathochromic shift) in the emission spectrum researchgate.net. This behavior is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. The charge transfer process can be so pronounced in highly polar solvents that it leads to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor (phenothiazine) and acceptor parts of the molecule are electronically decoupled and geometrically twisted nih.gov. This transition from a locally excited (LE) or ICT state in non-polar solvents to a TICT state in polar solvents dramatically affects the fluorescence properties nih.gov. For instance, in some phenothiazine dyes, the non-radiative decay rate constant increases significantly with solvent polarity, indicating the formation of these TICT states nih.gov.

The solvatochromic shifts can be analyzed using various solvent polarity parameters to understand the nature of the solute-solvent interactions elsevierpure.com. Both non-specific interactions (related to solvent polarity and refractive index) and specific interactions (like hydrogen bonding) contribute to the observed spectral shifts elsevierpure.comnih.gov. The electron-withdrawing nature of the trifluoromethyl group in "Phenothiazine, 4-(trifluoromethyl)-" would be expected to enhance the ICT character, making its spectroscopic properties highly sensitive to solvent polarity nih.govresearchgate.net.

Table 1: General Solvatochromic Effects on Phenothiazine Derivatives

| Solvent Property | Effect on Spectrum | Underlying Process | Citation |

|---|---|---|---|

| Increasing Polarity | Red-shift in emission (bathochromic shift) | Stabilization of the more polar excited state. | researchgate.netelsevierpure.com |

| High Polarity | Potential fluorescence quenching | Formation of a non-radiative Twisted Intramolecular Charge Transfer (TICT) state. | nih.gov |

| Protic Solvents | Altered fluorescence via hydrogen bonding | Confinement of molecular vibrations and decoupling of excited states, reducing non-radiative decay. | nih.gov |

Exploration of Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate light, thus enabling internal quantum efficiencies approaching 100% in organic light-emitting diodes (OLEDs) nih.govwikipedia.org. This process relies on efficient reverse intersystem crossing (rISC) from the lowest triplet excited state (T1) to the lowest singlet excited state (S1), which is possible when the energy gap between these two states (ΔEST) is very small (comparable to thermal energy at room temperature) wikipedia.orgnih.gov.

Phenothiazine is a popular electron-donor moiety used in designing TADF emitters, often in a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture nih.govresearchgate.netrsc.org. The introduction of electron-withdrawing groups, such as a trifluoromethyl-substituted phenyl ring, can be part of the acceptor unit or used to modify the donor strength, influencing the crucial ΔEST value. Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) on phenothiazine-based systems help in understanding the charge transfer dynamics and predicting TADF activity nih.gov. The spatial separation of the highest occupied molecular orbital (HOMO), typically on the phenothiazine donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, is key to achieving a small ΔEST nih.gov.

In D-A-D triads using phenothiazine donors, the conformational flexibility of the phenothiazine unit plays a critical role in the photophysical properties and can lead to multi-color and multifunctional materials nih.govrsc.org. The push-pull strength across the molecule is a key factor; studies on naphthalimide-phenothiazine derivatives show that a stronger push-pull character leads to a smaller energy gap and enables effective rISC and TADF rsc.org. The resulting TADF emission can be tuned from the blue to the red part of the spectrum, making these materials highly promising for next-generation displays and lighting rsc.org.

Table 2: Key Parameters for Phenothiazine-Based TADF Emitters

| Parameter | Description | Importance | Citation |

|---|---|---|---|

| ΔEST (S1-T1 gap) | Energy difference between the lowest singlet and triplet excited states. | Must be very small (< 0.2 eV) to allow for efficient thermal up-conversion from T1 to S1. | nih.govnih.gov |

| HOMO-LUMO Separation | Spatial distribution of the frontier molecular orbitals. | A large spatial separation between the HOMO (on donor) and LUMO (on acceptor) reduces ΔEST. | nih.gov |

| Molecular Conformation | The 3D structure and flexibility of the molecule. | Can significantly influence excited state energies and switching between emissive states. | nih.govrsc.org |

| rISC Rate (k_rISC) | Rate of reverse intersystem crossing (T1 → S1). | A high rate is necessary for efficient TADF. | nih.gov |

Assessment of Room Temperature Phosphorescence (RTP)

Room Temperature Phosphorescence (RTP) is a spin-forbidden radiative decay from the triplet excited state (T1) to the singlet ground state (S0) libretexts.org. Observing RTP from purely organic molecules is challenging because the long lifetime of the triplet state makes it susceptible to non-radiative deactivation by molecular motion and quenching by ambient oxygen researchgate.net.

For phenothiazine derivatives, achieving RTP often involves strategies to restrict these non-radiative pathways. One key factor is the molecular conformation. Studies have shown that for some substituted phenothiazines, luminogens with a quasi-axial conformation exhibit a clear RTP effect, while their quasi-equatorial counterparts do not rsc.org. This highlights the profound impact of subtle structural changes on the photophysical properties.

A particularly interesting phenomenon is photoinduced RTP. In this process, phenothiazine derivatives doped into a polymer matrix like poly(methyl methacrylate) (PMMA) show a dramatic increase in RTP efficiency after exposure to UV light researchgate.netcolab.wssioc-journal.cn. The RTP quantum yield can increase from near zero to over 20% researchgate.net. This effect is attributed to the consumption of residual oxygen within the polymer matrix by photochemical reactions, which eliminates the primary quencher of the triplet excitons researchgate.net. Such materials have potential applications in data encryption and anti-counterfeiting colab.wssioc-journal.cn. The introduction of halogen atoms, such as in a trifluoromethyl group, can also promote intersystem crossing (ISC) from S1 to T1 due to the heavy-atom effect, which is a prerequisite for phosphorescence researchgate.net.

Transient Absorption Spectroscopy

Laser Flash Photolysis Studies of Excited States

Laser Flash Photolysis (LFP) is a powerful pump-probe technique used to generate and study short-lived, photo-excited intermediates such as excited states, radicals, and ions researchgate.netru.ac.za. The technique involves exciting a sample with a short, intense laser pulse (pump) and monitoring the resulting changes in absorption over time with a second light source (probe) ru.ac.za.

LFP has been extensively applied to phenothiazine derivatives to characterize their photochemistry and photophysics researchgate.net. Upon laser excitation, phenothiazine derivatives readily form triplet states (³PTZ*) which are easily detectable by this method researchgate.net. These triplet states typically have lifetimes in the microsecond range and are key intermediates in many photochemical reactions, including photoionization and electron transfer researchgate.netresearchgate.net. LFP allows for the direct observation of these transient species and the measurement of their decay kinetics, providing insight into the mechanisms of photoinduced processes researchgate.net.

Dynamics of Singlet and Triplet Excited States

The dynamics of singlet and triplet excited states determine the photophysical fate of a molecule. In phenothiazine derivatives, these dynamics can be complex, involving intramolecular charge transfer, intersystem crossing, and conformational relaxation. Ultrafast transient absorption spectroscopy, with femtosecond to nanosecond resolution, is crucial for mapping these processes ritsumei.ac.jpacs.org.

Detailed studies on the 10-phenyl-10H-phenothiazine radical cation (PTZ•+), a stable radical that can be further excited, provide a model for the complex deactivation pathways. Photoexcitation of PTZ•+ populates a manifold of excited doublet states acs.org. For example, excitation with a 517 nm laser pulse populates a higher excited state, Dn, which undergoes a rapid cascade of deactivation processes:

Dn → D1' (unrelaxed): This occurs in less than 0.3 picoseconds (ps).

D1' → D1 (relaxed): The unrelaxed lowest excited state undergoes relaxation to the equilibrated D1 state with a time constant of approximately 10.9 ps.

D1 → D0 (ground state): The final decay back to the ground state occurs with a time constant of about 32.3 ps acs.org.

Directly populating the D1' state with a lower energy 900 nm pulse results in a longer relaxation time to D1 (around 19 ps) acs.org. These excited radical cation states are extremely powerful oxidizing agents, with potentials exceeding +2.1 V vs SCE, enabling them to drive energy-demanding chemical reactions acs.orgacs.org. The dynamics are also highly dependent on the solvent, with different decay pathways and lifetimes observed in various media researchgate.net.

Table 3: Excited-State Deactivation Dynamics for 10-phenyl-10H-phenothiazine Radical Cation (PTZ•+) in CH₃CN

| Process | Time Constant (τ) | Excitation Wavelength | Description | Citation |

|---|---|---|---|---|

| Dn → D1' | < 0.3 ps | 517 nm | Decay from a higher excited state to the unrelaxed lowest excited state. | acs.org |

| D1' → D1 | 10.9 ± 0.4 ps | 517 nm | Vibrational relaxation of the lowest excited state. | acs.org |

| D1' → D1 | 19 ± 2 ps | 900 nm | Vibrational relaxation when the state is populated directly. | acs.org |

| D1 → D0 | 32.3 ± 0.8 ps | 517 nm | Final decay from the relaxed lowest excited state to the ground state. | acs.org |

Vibrational and Resonance Spectroscopies

Vibrational and resonance spectroscopies provide detailed information about molecular structure, bonding, and dynamics. For "Phenothiazine, 4-(trifluoromethyl)-", techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural confirmation.

In the proton-decoupled ¹³C NMR spectrum of trifluoromethyl-phenothiazine derivatives, the carbon of the -CF₃ group exhibits a characteristic quartet signal due to coupling with the three fluorine atoms (¹JCF). For one such derivative, this quartet was observed at 126.6 ppm nih.gov. The carbon atoms of the aromatic ring also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei nih.gov.

The IR spectrum provides information on the vibrational modes of the molecule. The NIST database contains a reference IR spectrum for "Phenothiazine, 4-(trifluoromethyl)-" nist.gov. The spectrum would feature characteristic bands for the N-H stretch of the secondary amine in the phenothiazine core (typically around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings, C=C ring stretching, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group.

More advanced techniques like femtosecond stimulated Raman spectroscopy (FSRS) can be used in conjunction with transient absorption to provide vibrational information about short-lived excited states, helping to track structural changes during photochemical reactions and relaxation processes acs.org.

Elucidation of Molecular Structure via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of Phenothiazine, 4-(trifluoromethyl)- is distinguished by absorption bands characteristic of the phenothiazine tricyclic system, as well as strong absorptions originating from the trifluoromethyl substituent.

The foundational phenothiazine structure gives rise to several key vibrational bands. The N-H stretching vibration of the secondary amine within the central ring is typically observed as a sharp band in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-S-C bridge are also characteristic, with a notable band for the symmetric stretch appearing around 1080 cm⁻¹ in the parent phenothiazine molecule. researchgate.net The C-N-C symmetric stretching mode is generally found near 1243 cm⁻¹. researchgate.net Furthermore, the aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C ring breathing vibrations of the benzene (B151609) rings are present in the 1440-1600 cm⁻¹ region. researchgate.net

The introduction of the trifluoromethyl (-CF₃) group at the C-4 position adds distinct and intense absorption bands to the spectrum. The C-F stretching vibrations are particularly prominent and typically appear in the range of 1000-1350 cm⁻¹, often as multiple strong bands due to symmetric and asymmetric stretching modes. These absorptions are among the most intense in the spectrum, serving as a clear marker for the trifluoromethyl group.

A condensed-phase IR spectrum available from the NIST database confirms the presence of these key functional groups, showing a complex fingerprint region with strong absorptions consistent with C-F vibrations.

Table 1: Characteristic Infrared Absorption Bands for Phenothiazine, 4-(trifluoromethyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Secondary Amine (N-H) |

| > 3000 | C-H Stretch | Aromatic Ring |

| 1440 - 1600 | C=C Ring Stretching | Aromatic Ring |

| 1000 - 1350 | C-F Stretch (multiple strong bands) | Trifluoromethyl (-CF₃) |

| ~1240 | C-N-C Symmetric Stretch | Phenothiazine Core |

| ~1080 | C-S-C Symmetric Stretch | Phenothiazine Core |

Detailed Structural and Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific atomic arrangement, connectivity, and electronic environment within a molecule. While detailed, peer-reviewed spectral assignments for Phenothiazine, 4-(trifluoromethyl)- are not extensively published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known spectra of phenothiazine and the well-documented influence of trifluoromethyl substituents on aromatic systems. chemicalbook.comacs.orgnih.gov

The ¹H NMR spectrum of Phenothiazine, 4-(trifluoromethyl)- is expected to show signals for seven aromatic protons and one N-H proton. The parent phenothiazine molecule displays a complex pattern for its eight aromatic protons between approximately 6.7 and 7.0 ppm and a broad N-H signal. chemicalbook.com For the 4-trifluoromethyl derivative, the protons are chemically non-equivalent and would exhibit distinct signals.

The trifluoromethyl group is a strong electron-withdrawing group, which deshields (shifts downfield) the protons on the same aromatic ring, particularly those in the ortho and para positions relative to the substituent. The protons on the unsubstituted ring would have chemical shifts more comparable to the parent phenothiazine. The N-H proton signal is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons will display complex splitting patterns (doublets, triplets, or multiplets) due to ortho- and meta-couplings.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Phenothiazine, 4-(trifluoromethyl)-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| N-H | Variable (broad) | s (broad) | 1H |

| H-1, H-2, H-3 | 7.0 - 7.4 | m | 3H |

| H-6, H-7, H-8, H-9 | 6.8 - 7.1 | m | 4H |

Note: The exact chemical shifts and multiplicities require experimental verification. The protons on the trifluoromethyl-substituted ring (H-1, H-2, H-3) are expected to be further downfield than those on the unsubstituted ring (H-6, H-7, H-8, H-9).

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For Phenothiazine, 4-(trifluoromethyl)-, twelve distinct signals are expected for the aromatic carbons and one signal for the trifluoromethyl carbon. The most revealing feature is the signal for the trifluoromethyl carbon (-CF₃), which appears as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). acs.orgnih.gov

The carbon atom directly attached to the -CF₃ group (C-4) will also exhibit a quartet, albeit with a smaller coupling constant (²JC-F), and will be shifted downfield. Other carbons in the substituted ring will show smaller couplings to the fluorine atoms (³JC-F and ⁴JC-F). Recent studies on phenothiazine derivatives confirm that C-F coupling constants are a powerful tool for assignment, with typical values for the initial carbon-fluorine interaction being around 243 Hz. acs.orgnih.gov The carbons of the unsubstituted ring are expected to have chemical shifts similar to those in the parent phenothiazine molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Key Features for Phenothiazine, 4-(trifluoromethyl)-

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Key Features |

| C-CF₃ | ~124 | q (¹JC-F ≈ 270-280 Hz) | Strong quartet, characteristic of CF₃ group. |

| C-4 | 128 - 132 | q (²JC-F ≈ 30-40 Hz) | Carbon attached to the CF₃ group. |

| Aromatic Carbons | 115 - 150 | s or d/t/q (small C-F couplings) | 11 additional signals for the aromatic rings. |

Note: The chemical shifts are approximate and based on data from analogous compounds. Experimental data is required for definitive assignment.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to investigate the redox behavior of electroactive species like 4-(trifluoromethyl)-phenothiazine. CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into oxidation and reduction processes.

The oxidation of the phenothiazine (B1677639) core typically occurs in two successive one-electron steps to form a radical cation and then a dication. The potential at which these events occur is highly dependent on the nature of the substituents on the phenothiazine ring. For instance, monosubstituted phenothiazines can have oxidation potentials around 0.3 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. chemrxiv.org The introduction of electron-donating groups generally lowers the oxidation potential, while electron-withdrawing groups increase it.

The following table provides a comparison of the first oxidation potentials for various phenothiazine derivatives to illustrate the effect of substitution.

| Compound Name | Substituent(s) | First Oxidation Potential (Epa1) | Reference Electrode |

| Monosubstituted Phenothiazines (general) | Alkyl/Aryl at N-position | ~0.3 V | Fc/Fc+ |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | N-ethyl, 3,7-dialkoxy | 0.65 V | Fc/Fc+ |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | N-ethyl, side chain, and TFSI- anion | 1.12 V | Fc/Fc+ |

| Chlorpromazine (B137089) | 2-chloro, N-dimethylaminopropyl | 0.595 V | Fc/Fc+ |

| 2-Chlorophenothiazine | 2-chloro | 0.376 V | Fc/Fc+ |

| 4-(Trifluoromethyl)-phenothiazine | 4-trifluoromethyl | Predicted to be > 0.6 V | Fc/Fc+ |

This table is for illustrative purposes. The predicted value for 4-(trifluoromethyl)-phenothiazine is an estimate based on the known electron-withdrawing effects of the -CF3 group.

The electrochemical oxidation of phenothiazine derivatives can range from reversible to irreversible, depending on the stability of the generated radical cations and dications. A reversible process is characterized by a stable cyclic voltammogram over multiple scans, with the ratio of cathodic to anodic peak currents (Ipc/Ipa) being close to unity. For a reversible, one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is typically around 59 mV at room temperature. nih.gov

Many N-substituted phenothiazines exhibit two successive reversible one-electron oxidation processes. chemrxiv.org However, the stability of the oxidized species, and thus the reversibility, is influenced by the substituents and the experimental conditions. For example, the electrochemical oxidation of chlorpromazine shows a quasi-reversible first step, followed by irreversible oxidation events at higher potentials. nih.govmdpi.com The term "quasi-reversible" indicates that the electron transfer kinetics are slower, or the oxidized species has limited stability on the timescale of the CV experiment.

For 4-(trifluoromethyl)-phenothiazine, the strong electron-withdrawing -CF3 group is expected to destabilize the resulting radical cation, potentially leading to a more quasi-reversible or even irreversible electrochemical behavior, especially for the second oxidation step.

Generation and Stability of Radical Cations

The one-electron oxidation of phenothiazines leads to the formation of a radical cation. chemrxiv.org These species are often colored, and their stability is a crucial factor in the application of phenothiazines in areas like redox flow batteries and as redox mediators. The stability of the radical cation is influenced by the substituents on the phenothiazine ring. While electron-donating groups can stabilize the positive charge, electron-withdrawing groups like -CF3 are expected to have a destabilizing effect.

The stability of phenothiazine radical cations can be studied using techniques like UV-Vis spectroscopy over time after electrochemical or chemical oxidation. For some N-substituted phenothiazines, the radical cation form is stable, leading to good performance in applications like overcharge protection in lithium-ion batteries. In other cases, the radical cation can undergo further reactions, such as C-N bond cleavage, leading to degradation.

Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives suggest that the formation of cation radicals is a key step in their metabolism and is associated with their pro-oxidant activity. The stability of these radicals can be limited by their cellular environment.

Influence of the Trifluoromethyl Group and Other Substituents on Redox Characteristics

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the phenothiazine ring, it significantly influences the electronic properties and, consequently, the redox characteristics of the molecule. The -CF3 group reduces the electron density of the aromatic system, making it more difficult to remove an electron. This results in a higher oxidation potential compared to the unsubstituted phenothiazine.

The position of the substituent also matters. While direct data for the 4-substituted isomer is lacking, studies on other substituted phenothiazines show that modifications at the 2, 3, 7, and 10 positions all impact the redox potential and stability of the oxidized forms. Molecular engineering of the phenothiazine core through the strategic introduction of functional groups allows for precise control over the redox potential. chemrxiv.org

Mechanisms of Electron Transfer and Charge Carrier Generation

The fundamental electrochemical process for phenothiazines is the transfer of electrons from the molecule to the electrode, generating charge carriers in the form of radical cations and dications. This process can be described as follows:

First Electron Transfer: PTZ ⇌ [PTZ]•+ + e- This is the initial oxidation step, forming the radical cation. For many phenothiazine derivatives, this is a reversible or quasi-reversible process.

Second Electron Transfer: [PTZ]•+ ⇌ [PTZ]2+ + e- At a higher potential, a second electron can be removed to form the dication. This step is often less reversible than the first, as the dication is typically less stable.

The kinetics of this electron transfer can be influenced by the solvent, the supporting electrolyte, and the electrode material. Studies on some phenothiazine derivatives have shown that the redox process can be diffusion-controlled, meaning the rate is limited by the transport of the molecule to the electrode surface. chemrxiv.org In some cases, adsorption of the species onto the electrode can also play a role. chemrxiv.org

The generation of these charged species is the basis for the use of phenothiazines in various applications. For example, in organic electronics, the ability to form stable charge carriers is essential for the transport of electrical current.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. stackexchange.com It is widely employed to study the energies and electronic structures of phenothiazine-based compounds. nih.gov The B3LYP hybrid functional is frequently chosen for these theoretical simulations due to its demonstrated accuracy in predicting the geometries and optoelectronic characteristics of various organic molecules. nih.govresearchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO band gap (ΔE), is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical properties. nih.gov

In phenothiazine (B1677639) derivatives, the core phenothiazine unit, being electron-rich, typically constitutes the HOMO, while the LUMO is often located on an electron-acceptor part of the molecule. nih.gov The introduction of substituents, such as the strongly electron-withdrawing trifluoromethyl (–CF3) group, significantly modulates these energy levels. mdpi.com A smaller band gap generally corresponds to higher reactivity and is often associated with enhanced light absorption at longer wavelengths, a desirable property for applications in organic solar cells. nih.gov For instance, theoretical studies on related phenothiazine-based dyes have shown that structural modifications can tune the HOMO-LUMO gap to values around 2.2 eV, which is typical for optoelectronic materials. nih.gov The presence of a CF3 group is known to increase a molecule's reactivity by lowering its energy gap. nih.gov

Table 1: Representative Frontier Orbital Energies and Band Gaps for Modified Phenothiazine Systems Note: This table presents calculated values for related phenothiazine derivatives to illustrate the typical energy ranges and the effect of structural modifications. Values for the specific 4-(trifluoromethyl)- isomer may vary.

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |

| Phenothiazine Derivative M1 | -4.99 | -2.80 | 2.19 |

| Phenothiazine Derivative M2 | -5.01 | -2.87 | 2.14 |

| Phenothiazine Derivative M3 | -5.00 | -2.83 | 2.17 |

| Phenothiazine Derivative M4 | -5.11 | -2.82 | 2.29 |

Data sourced from DFT calculations on D-π-A type chromophores with a phenothiazine donor. nih.gov

Molecular Geometry Optimization and Conformational Landscapes

The spatial structure of phenothiazine and its derivatives is a key determinant of their properties. The parent phenothiazine molecule is not planar but possesses a characteristic folded "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms of the central thiazine (B8601807) ring. mdpi.comrsc.org The degree of this folding is described by the dihedral angle between the two benzene (B151609) rings. mdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. stackexchange.com For phenothiazine derivatives, this process is crucial for understanding how substituents influence the molecular shape. For example, in 2-(trifluoromethyl)phenothiazine (B42385), the presence of the electron-withdrawing –CF3 group results in a flatter tricyclic system (dihedral angle of 167.8°) compared to the more folded structure of chlorpromazine (B137089) (137.94°). mdpi.com

Furthermore, phenothiazines functionalized at the nitrogen atom can exist in two distinct conformations: a quasi-equatorial (eq) and a quasi-axial (ax) form, arising from N-inversion or ring inversion. nih.gov These different conformers can have significantly different properties, and DFT calculations help to elucidate their relative stabilities and the energy barriers for interconversion. nih.gov

Prediction of Spectroscopic and Electrochemical Parameters

DFT calculations are a powerful tool for predicting various spectroscopic and electrochemical properties. Time-Dependent DFT (TD-DFT) is specifically used to simulate electronic absorption spectra, providing insights into the maximum absorption wavelength (λmax) of a compound. nih.govnih.gov There is a direct relationship between the HOMO-LUMO energy gap and the absorption spectrum; a smaller energy gap generally leads to a red-shift (longer wavelength) in λmax. nih.gov For example, in a series of designed phenothiazine compounds, the molecule with the smallest calculated HOMO-LUMO gap (2.14 eV) exhibited the highest λmax value (654.02 nm). nih.gov

Electrochemical properties are also closely linked to the frontier orbitals. The HOMO energy level, for instance, correlates with the oxidation potential of the molecule. rsc.org DFT can compute these parameters, offering a theoretical basis to understand the redox behavior of phenothiazine derivatives.

Table 2: Predicted Maximum Absorption Wavelengths for a Series of Phenothiazine Dyes Note: This table illustrates the correlation between structure and predicted spectroscopic properties in related systems.

| Compound | Predicted λmax (nm) | HOMO-LUMO Gap (eV) |

| M1 | 638.10 | 2.19 |

| M2 | 654.02 | 2.14 |

| M3 | 648.88 | 2.17 |

| M4 | 620.47 | 2.29 |

| M5 | 639.12 | 2.23 |

| M6 | 626.49 | 2.26 |

Data sourced from TD-DFT calculations on phenothiazine-based dyes. nih.gov

Elucidation of Thermochemical Parameters

DFT computations can be applied to determine key thermochemical parameters that describe the reactivity and stability of molecules. nih.govmdpi.com These parameters are crucial for understanding reaction mechanisms, such as the ability of phenothiazines to act as antioxidants.

Bond Dissociation Enthalpy (BDE): BDE measures the energy required to break a specific bond homolytically. For antioxidant applications, the BDE of an N-H or O-H bond is a critical parameter. mdpi.com

Ionization Potential (IP): IP is the energy required to remove an electron from a molecule, forming a cation radical. It is a fundamental measure of a compound's ability to donate an electron. nih.govmdpi.com The ionization potential of the parent phenothiazine is 6.73 eV. rsc.org DFT provides a reliable method for calculating these values for substituted derivatives. nih.govmdpi.com

Theoretical studies on 2-(trifluoromethyl)phenothiazine derivatives have successfully used DFT to calculate BDE and IP, providing a theoretical basis to assess their antioxidant potential. nih.govmdpi.com

Table 3: Key Thermochemical Parameters Note: This table defines important thermochemical parameters that can be calculated using DFT.

| Parameter | Symbol | Description |

| Bond Dissociation Enthalpy | BDE | The enthalpy change when a bond is broken homolytically in the gas phase. |

| Ionization Potential | IP | The minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. |

| Proton Dissociation Enthalpy | PDE | The enthalpy change associated with the deprotonation of a molecule in the gas phase. |

| Proton Affinity | PA | The negative of the enthalpy change for the gas-phase protonation of a molecule. |

| Electron-Transfer Enthalpy | ETE | The enthalpy change for the transfer of an electron to a molecule in the gas phase. |

Parameters sourced from computational studies on phenothiazine derivatives. nih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the electron density distribution (ρ) to partition a molecule into its constituent atoms. mdpi.com This theory allows for the characterization of chemical bonds and other interactions, such as hydrogen bonds, based on the topology of the electron density. mdpi.comresearchgate.net

Identification and Characterization of Intramolecular Bonding Interactions

QTAIM is particularly useful for identifying and characterizing weak intramolecular interactions that can significantly influence a molecule's conformation and properties. nih.gov The theory identifies bond paths—lines of maximum electron density linking atomic nuclei. The point of minimum density along this path is called a bond critical point (BCP). The properties of the electron density at the BCP provide quantitative information about the nature and strength of the interaction. researchgate.net

In studies of 2-(trifluoromethyl)phenothiazine derivatives containing hydroxyl groups in their side chains, QTAIM analysis has been instrumental in identifying and characterizing intramolecular hydrogen bonds (H-bonds). nih.govmdpi.com For example, an H-bond between the hydrogen atom of a hydroxyl group and a nitrogen atom in the side chain was confirmed by the presence of a bond path and a corresponding BCP between the two atoms. nih.govmdpi.com The energy of these weak bonds can be estimated from the value of the potential energy density at the critical point. mdpi.com Such intramolecular H-bonds are critical as they can affect the molecule's conformation, stability, and biological activity. mdpi.comnih.gov

Analysis of Electron Density Distributions and Critical Points

There is no publicly available research detailing the analysis of electron density distributions or the identification of critical points for Phenothiazine, 4-(trifluoromethyl)-.

Such an analysis, typically performed using QTAIM, would involve the topological study of the electron density (ρ(r)). This methodology identifies critical points where the gradient of the electron density is zero. These points are classified as bond critical points (BCPs), ring critical points (RCPs), cage critical points (CCPs), and nuclear attractors. The properties of BCPs, such as the electron density and its Laplacian, provide quantitative information about the nature and strength of chemical bonds, including covalent and non-covalent interactions. For Phenothiazine, 4-(trifluoromethyl)-, this analysis would be crucial for understanding the influence of the trifluoromethyl group on the electronic structure of the phenothiazine core and its interactions.

Molecular Modeling and Simulation Studies

Conformational Analysis and Intermolecular Interactions

Specific molecular modeling and simulation studies detailing the conformational analysis and intermolecular interactions of Phenothiazine, 4-(trifluoromethyl)- have not been reported in the available literature.

The phenothiazine ring system is known for its non-planar "butterfly" conformation. rsc.org The degree of folding can be influenced by the nature and position of substituents. mdpi.com A conformational analysis of Phenothiazine, 4-(trifluoromethyl)- would involve mapping the potential energy surface to identify stable conformers, such as the quasi-axial and quasi-equatorial forms, and to determine the energy barriers for their interconversion. nih.gov

Furthermore, understanding the intermolecular interactions is key to predicting the packing of molecules in the solid state. These interactions, which can include hydrogen bonds, π-π stacking, and other van der Waals forces, dictate the macroscopic properties of the material. mdpi.commdpi.com For the title compound, interactions involving the fluorine atoms of the trifluoromethyl group would be of particular interest, as fluorine can participate in weak hydrogen bonds and other non-covalent interactions. rsc.org

Theoretical Prediction of Chemical Reactivity Descriptors

A comprehensive set of theoretically predicted chemical reactivity descriptors for Phenothiazine, 4-(trifluoromethyl)- is not available in published research.

DFT calculations are commonly employed to compute a range of descriptors that predict a molecule's reactivity. nih.govnih.govmdpi.com These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters provide a theoretical framework for understanding the kinetic and thermodynamic stability of a molecule and for predicting its behavior in chemical reactions. For Phenothiazine, 4-(trifluoromethyl)-, these descriptors would quantify the impact of the electron-withdrawing trifluoromethyl group on the reactivity of the phenothiazine nucleus. While some basic physicochemical properties have been estimated through calculation methods, a detailed quantum chemical analysis is lacking. chemeo.com

Structural Characterization and Crystal Engineering

X-ray Crystallography of Trifluoromethylated Phenothiazine (B1677639) Derivatives

In cases where suitable single crystals for X-ray diffraction are difficult to obtain, powder X-ray diffraction (PXRD) can be employed to identify crystalline phases and study polymorphism. nanomegas.com Furthermore, modern techniques like 3D electron diffraction tomography are emerging as powerful tools for solving the crystal structures of nanocrystalline pharmaceutical compounds, including phenothiazine derivatives, which can be challenging to analyze by conventional X-ray methods. nanomegas.com

Table 1: Representative Crystallographic Data for a Trifluoromethylated Phenyl Derivative This table presents data for N-[4-(trifluoromethyl)phenyl]benzamide as an illustrative example of crystallographic parameters for a molecule containing the 4-(trifluoromethyl)phenyl moiety.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8623 (4) |

| b (Å) | 8.8911 (6) |

| c (Å) | 11.5941 (7) |

| α (°) | 99.887 (3) |

| β (°) | 91.139 (3) |

| γ (°) | 97.493 (3) |

| Volume (ų) | 590.10 (7) |

| Z | 2 |

| Data derived from a study on N-[4-(trifluoromethyl)phenyl]benzamide, presented for illustrative purposes. nih.gov |

Intermolecular Interactions in the Solid State: π-π Stacking, Hydrogen Bonding, Van der Waals Forces

The crystal packing of 4-(trifluoromethyl)phenothiazine is governed by a combination of non-covalent interactions that stabilize the three-dimensional lattice.

Hydrogen Bonding : In the unsubstituted parent compound (N-H), the amine proton can act as a hydrogen bond donor, forming N-H···π or N-H···X (where X is a halogen or other electronegative atom) interactions. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group creates the possibility for weak C-H···F hydrogen bonds, which can act as significant structure-directing forces. researchgate.net

π-π Stacking : The electron-rich aromatic rings of the phenothiazine core are prone to π-π stacking interactions. The introduction of the electron-withdrawing -CF₃ group can modulate the electron density of the adjacent benzene (B151609) ring, influencing the geometry and strength of these stacking interactions (e.g., parallel-displaced or T-shaped arrangements).

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of these intermolecular interactions and to understand how they collectively determine the final crystal structure. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Trifluoromethylated Aromatic Crystals

| Interaction Type | Description | Potential Role in 4-(Trifluoromethyl)phenothiazine |

| π-π Stacking | Attractive interaction between aromatic rings. | Key interaction for packing the phenothiazine cores. nih.govresearchgate.net |

| N-H···π/N-H···X | Hydrogen bond involving the amine proton. | A primary interaction directing molecular assembly. |

| C-H···F | Weak hydrogen bond involving the CF₃ group. | Can provide additional stability and directionality to the crystal packing. researchgate.net |

| Dispersion Forces | General attractive forces due to temporary dipoles. | Significant contribution to the overall lattice stability. nih.gov |

Polymorphism and its Effects on Optical and Electronic Properties

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures. mdpi.com These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing. rsc.orgmdpi.com Polymorphism is a critical consideration for phenothiazine derivatives because different crystal packing arrangements can drastically alter the material's properties.

For example, the choice between a quasi-axial or quasi-equatorial conformation can be locked in by different crystal packing environments, leading to polymorphs with unique optical characteristics. rsc.org This has been demonstrated in chlorinated phenothiazine derivatives, where two different conformers were obtained in polymorphic forms, leading to a unique stimulus-responsive RTP effect. rsc.org The interplay between intermolecular interactions, such as π-π stacking and hydrogen bonding, and molecular conformation can lead to different solid-state luminescence behaviors. rsc.org The specific polymorphs of 4-(trifluoromethyl)phenothiazine would likely exhibit different optical and electronic properties due to variations in the degree of butterfly folding and the efficiency of intermolecular electronic coupling.

Crystal Packing and Morphology

The way individual molecules of 4-(trifluoromethyl)phenothiazine assemble into a crystal lattice defines its packing and ultimate crystal morphology (i.e., its shape). The final packing arrangement is a result of a delicate energy balance between the various intermolecular forces. nih.govmdpi.com

The trifluoromethyl group, being sterically demanding and highly electronegative, will significantly influence the packing motif. The crystal structure will seek to optimize packing efficiency while maximizing favorable intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the different intermolecular contacts within a crystal, providing a detailed fingerprint of the packing environment. nih.gov The resulting crystal morphology, whether it be needles, plates, or prisms, is a direct consequence of the underlying symmetry and the relative growth rates of different crystal faces, which are themselves determined by the strength and directionality of the surface-level intermolecular bonds.

Supramolecular Chemistry and Self Assembly

Investigation of Non-Covalent Interactions in Trifluoromethylated Phenothiazine (B1677639) Systems

The trifluoromethyl (-CF3) group, coupled with the aromatic phenothiazine scaffold, introduces a range of non-covalent interactions that are crucial in directing the molecular assembly and recognition events. The electron-rich sulfur and nitrogen heteroatoms in the phenothiazine ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. nih.gov The planar, aromatic regions of the molecule facilitate π-π stacking interactions.

The highly polarized C-F bonds of the trifluoromethyl group can participate in halogen bonding and other dipole-dipole interactions. researchgate.net Theoretical studies using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) on related 2-(trifluoromethyl)phenothiazine (B42385) derivatives have been employed to characterize intramolecular hydrogen bonds and other weak interactions that influence molecular conformation and reactivity. mdpi.comnih.gov These computational methods help in understanding the electron density distribution and identifying bond critical points associated with non-covalent contacts. mdpi.com In the solid state, the interplay of these forces, including hydrogen bonds, dictates the crystal packing and can lead to the formation of specific supramolecular motifs. rsc.orgnih.gov The formation of multicomponent systems, such as cocrystals, is also governed by these non-covalent interactions, where specific hydrogen bonding patterns between the phenothiazine derivative and a coformer can be engineered. mdpi.com

Table 1: Potential Non-Covalent Interactions in 4-(Trifluoromethyl)phenothiazine Systems

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | N-H (donor), S/N atoms (acceptor), -CF3 (weak acceptor) | Directs crystal packing, key in host-guest recognition. mdpi.com |

| π-π Stacking | Aromatic rings of the phenothiazine core | Contributes to aggregation, influences electronic properties. mdpi.com |

| Halogen Bonding | Fluorine atoms of the -CF3 group | Provides directional control in solid-state structures. |

| Hydrophobic Interactions | Entire molecule, particularly the aromatic backbone | Drives aggregation in aqueous media and complexation with hydrophobic macrocycles. nih.gov |

| van der Waals Forces | Overall molecular structure | General attractive forces contributing to molecular packing. |

Host-Guest Chemistry and Complexation with Macrocyclic Receptors

The phenothiazine core is a well-established guest for various macrocyclic hosts, a behavior that extends to its trifluoromethylated derivatives. The primary driving forces for complexation include hydrophobic interactions, where the nonpolar phenothiazine unit is encapsulated within the cavity of the host, and electrostatic or hydrogen bonding interactions. tcichemicals.com

Macrocycles such as cyclodextrins (CDs), cucurbit[n]urils (CB[n]), and calixarenes are common hosts. frontiersin.org Beta-cyclodextrin (β-CD), with its hydrophobic inner cavity, has been shown to form 1:1 inclusion complexes with phenothiazine derivatives like promethazine. nih.gov In such complexes, one of the phenyl rings of the phenothiazine guest is typically buried within the cyclodextrin (B1172386) cavity. nih.gov This encapsulation can lead to significant changes in the guest's photophysical properties, such as its fluorescence quantum yield and lifetime. nih.gov

Cucurbit[n]urils, particularly cucurbit rsc.orguril (CB rsc.org), are known to bind cationic guests via ion-dipole interactions at their portals and hydrophobic interactions within their cavity. nih.govnih.gov While 4-(trifluoromethyl)phenothiazine is neutral, its protonated form or derivatives with cationic side chains would be expected to form stable complexes with CB[n] hosts. The complexation is a dynamic, reversible process that can be influenced by factors like pH and the presence of competing guests. frontiersin.org

Table 2: Host-Guest Complexation Data for Phenothiazine Derivatives with Macrocycles Data presented is for related phenothiazine compounds to illustrate typical binding affinities.

| Guest Molecule | Host Molecule | Stoichiometry | Binding Constant (K) | Technique |

| Promethazine | β-Cyclodextrin | 1:1 | Varies by enantiomer | Fluorescence Spectroscopy, NMR |

| Guanine | β-Cyclodextrin | 1:1 | Not specified | UV-Vis, Fluorescence Spectroscopy researchgate.net |

| Cytosine | Cucurbit rsc.orguril | 1:1 | Not specified | UV-Vis Spectroscopy researchgate.net |

Controlled Self-Assembly Processes and Formation of Ordered Architectures (e.g., Nanotubes, Aggregates)

Amphiphilic phenothiazine derivatives, including those with trifluoromethyl groups like trifluoperazine (B1681574) (TFP), are known to self-assemble in aqueous solutions to form aggregates. nih.gov The critical aggregation concentration (CAC) of these compounds is influenced by their hydrophobicity; for instance, the more hydrophobic TFP has a lower CAC than chlorpromazine (B137089). nih.gov The process is driven by the hydrophobic effect, which sequesters the nonpolar phenothiazine core away from water, while polar or charged side chains remain exposed to the aqueous environment.

The resulting aggregates can take various shapes, including micelles, ellipsoids, or even nanocrystallites, as suggested by small-angle X-ray scattering (SAXS) studies. nih.gov At neutral pH, these aggregates can be densely packed. nih.gov The ability of molecules to form ordered structures extends to the creation of nanotubes through non-covalent self-assembly. mdpi.com This process is often driven by directional interactions like hydrogen bonding, which can lead to the formation of layered walls. mdpi.com While not specifically documented for 4-(trifluoromethyl)phenothiazine, the principles of ionic self-assembly or the assembly of cyclic peptides into nanotubes demonstrate the potential for designing phenothiazine derivatives that form such ordered architectures. rsc.orgnih.govnih.gov Furthermore, phenothiazine-based molecules have been successfully used to form self-assembled monolayers (SAMs), which are highly ordered two-dimensional structures. rsc.org

Modulating Electronic and Optical Properties via Supramolecular Interactions

Supramolecular interactions provide a powerful tool for tuning the optoelectronic properties of 4-(trifluoromethyl)phenothiazine. The electronic structure and photophysical behavior of phenothiazine derivatives are highly sensitive to their local environment. nih.govrsc.org

Host-guest complexation significantly alters these properties. Encapsulation within a macrocyclic host like β-cyclodextrin changes the microenvironment's polarity and restricts the conformational freedom of the phenothiazine guest, leading to changes in fluorescence spectra and quantum yields. nih.gov This phenomenon is the basis for fluorescent indicator displacement (FID) assays, where the binding of an analyte to a host displaces a fluorescent guest, causing a detectable change in emission. nih.gov

Self-assembly and aggregation also profoundly impact optical properties. The formation of π-stacked aggregates can lead to excimer formation or aggregation-caused quenching (ACQ), which typically reduces fluorescence intensity. researchgate.net However, by carefully designing the molecular structure, aggregation-induced emission (AIE) can also be achieved. researchgate.net The oxidation state of the sulfur atom in the phenothiazine ring is a key determinant of its electronic properties; oxidation to sulfoxide (B87167) or sulfone dramatically increases the oxidation potential and can cause a significant blue shift in absorption spectra. nih.gov Supramolecular interactions can influence the accessibility of the sulfur atom to oxidants, thereby indirectly modulating these properties. The incorporation of phenothiazine units into polymers has been shown to improve charge transport and suppress undesirable emission pathways in organic light-emitting diodes (OLEDs), a result of controlling intermolecular interactions. nih.govnih.gov

Applications in Advanced Materials Science

Design and Application in Organic Light-Emitting Diodes (OLEDs)

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaic Devices

In the realm of solar energy conversion, phenothiazine-based molecules have been widely investigated as sensitizer dyes in Dye-Sensitized Solar Cells (DSSCs) and as donor materials in Organic Photovoltaic (OPV) devices. The function of these molecules is to absorb light and initiate the charge separation process. The introduction of a 4-trifluoromethyl group could offer several advantages in these applications.

For DSSCs, the electron-withdrawing -CF3 group can enhance the electron-accepting ability of the phenothiazine (B1677639) core, which may facilitate electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO2). Furthermore, the steric hindrance provided by the trifluoromethyl group could help in suppressing dye aggregation on the semiconductor surface, a common issue that leads to efficiency losses.

In OPVs, the HOMO energy level of the donor material is a critical parameter that determines the open-circuit voltage (Voc) of the device. The HOMO-lowering effect of the 4-trifluoromethyl group could potentially lead to higher Voc values. Moreover, the enhanced oxidative stability often associated with trifluoromethylated compounds could contribute to the long-term operational stability of the solar cells.

Development as Organic Semiconductors and Charge Transport Materials

The performance of organic electronic devices heavily relies on the charge transport properties of the constituent organic semiconductor materials. Phenothiazine derivatives have been explored as hole-transporting materials in various devices due to their good solubility and film-forming properties. The 4-(trifluoromethyl) substitution is expected to influence the charge transport characteristics of phenothiazine.

The electron-withdrawing nature of the -CF3 group can stabilize the molecule against oxidation, which is a desirable feature for a hole-transporting material. By lowering the HOMO energy level, it can create a better energy level alignment with the anode, facilitating efficient hole injection. The impact on molecular packing in the solid state is also a crucial factor. While the bulky nature of the -CF3 group might disrupt π-π stacking to some extent, it could also lead to favorable intermolecular interactions that promote efficient charge hopping between adjacent molecules.

Integration into Optical and Electrochemical Sensor Platforms

Phenothiazine derivatives have shown great promise in the development of chemical sensors due to their responsive fluorescence and electrochemical properties. The introduction of a 4-trifluoromethyl group can be a strategic design element for creating highly sensitive and selective sensors.

In the context of optical sensors, the trifluoromethyl group can modulate the photophysical properties of the phenothiazine fluorophore. Changes in the fluorescence intensity or wavelength upon interaction with an analyte can be utilized for detection. The electron-withdrawing nature of the -CF3 group can make the phenothiazine core more susceptible to nucleophilic attack, a mechanism that can be exploited for designing chemosensors for specific anions.

For electrochemical sensors, the redox behavior of the phenothiazine unit is key. The 4-trifluoromethyl substituent will shift the oxidation potential of the phenothiazine to more positive values. This predictable shift can be used to fine-tune the sensor's response to specific analytes and to improve its selectivity in complex matrices.

Role in Photocatalysis

Organic photocatalysts have emerged as a sustainable alternative to traditional metal-based catalysts for various chemical transformations. Phenothiazine derivatives, with their ability to absorb visible light and participate in electron transfer processes, are attractive candidates for photocatalysis. The presence of a 4-trifluoromethyl group can significantly influence their photocatalytic activity.

Mechanistic Studies of Chemical Processes

Detailed Mechanisms of Electron Transfer and Charge Separation in Donor-Acceptor Systems